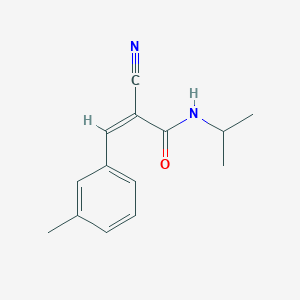
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide, also known as CPI-455, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. CPI-455 has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Mecanismo De Acción
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and inhibiting their function as transcriptional regulators. This leads to downregulation of oncogenes and inflammatory mediators, resulting in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In preclinical models, 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to inhibit tumor growth and reduce inflammation in a dose-dependent manner.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has limitations in terms of bioavailability and toxicity. Further research is needed to optimize its pharmacokinetic properties and evaluate its safety in vivo.
Direcciones Futuras
There are several future directions for research on 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Finally, further research is needed to evaluate the safety and efficacy of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide in clinical trials.
Métodos De Síntesis
The synthesis of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide involves several steps, starting with the reaction of 3-methylbenzaldehyde and malononitrile to form 3-(3-methylphenyl)acrylonitrile. This intermediate is then reacted with isopropylamine and acetic anhydride to form 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, BET proteins have been shown to play a key role in regulating the expression of oncogenes. 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma.
In inflammatory diseases, BET proteins have been shown to regulate the expression of cytokines and other inflammatory mediators. 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has been shown to reduce inflammation in several preclinical models, including models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3-methylphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)16-14(17)13(9-15)8-12-6-4-5-11(3)7-12/h4-8,10H,1-3H3,(H,16,17)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZMQIHYTQNZAT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

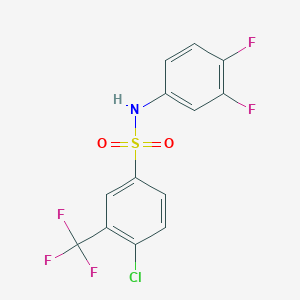
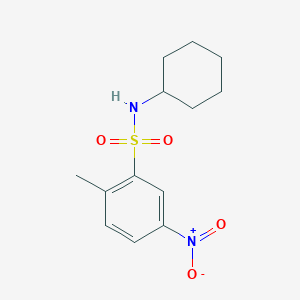
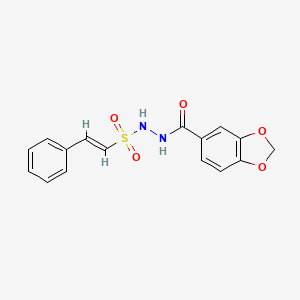
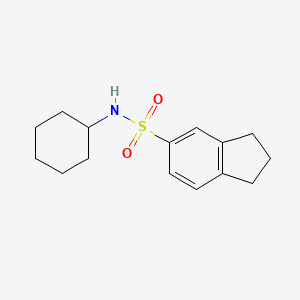

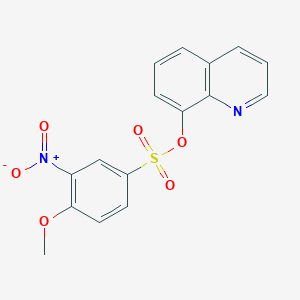
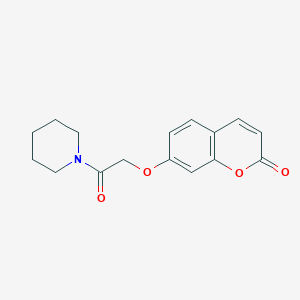

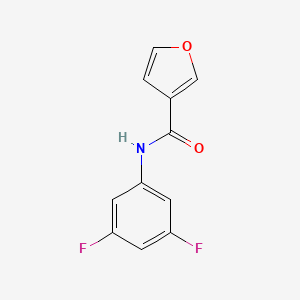
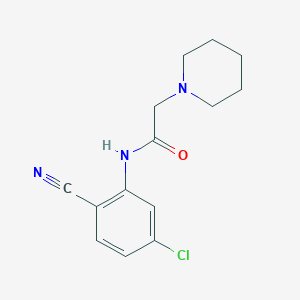

![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)
